4-Formyl-3-hydroxynaphthalene-2-carboxylic Acid: A Multifunctional Scaffold for Medicinal Inorganic Chemistry
4-Formyl-3-hydroxynaphthalene-2-carboxylic Acid: A Multifunctional Scaffold for Medicinal Inorganic Chemistry
Topic: 4-Formyl-3-hydroxynaphthalene-2-carboxylic Acid: Chemical Properties & Applications Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Formyl-3-hydroxynaphthalene-2-carboxylic acid (CAS: 38399-46-1) is a highly functionalized naphthalene derivative that serves as a critical "privileged scaffold" in medicinal chemistry and materials science. Distinguished by its peri-substituted architecture, the molecule features three contiguous functional groups—a carboxylic acid at C2, a hydroxyl at C3, and a formyl group at C4. This specific arrangement facilitates unique intramolecular hydrogen bonding networks and enables the compound to act as a versatile tridentate ligand.
This technical guide analyzes the compound's physicochemical properties, synthetic pathways, and its dominant role as a precursor for Schiff base ligands used in antibacterial metallodrugs and fluorescent chemosensors.
Chemical Identity & Structural Analysis[1]
The compound is often confused with its isomer, 1-formyl-3-hydroxy-2-naphthoic acid. Structural verification is paramount, as the position of the formyl group (C4 vs. C1) drastically alters the steric environment and coordination geometry.
| Attribute | Technical Detail |
| IUPAC Name | 4-Formyl-3-hydroxynaphthalene-2-carboxylic acid |
| Common Synonyms | 4-Formyl-3-hydroxy-2-naphthoic acid; 3-Hydroxy-4-formyl-2-naphthoic acid |
| CAS Number | 38399-46-1 (Distinct from precursor 3-hydroxy-2-naphthoic acid: 92-70-6) |
| Molecular Formula | C₁₂H₈O₄ |
| Molecular Weight | 216.19 g/mol |
| Core Scaffold | Naphthalene (Fused benzene rings) |
| Key Functional Motifs | C2-COOH: Acidic anchor, H-bond acceptor/donor.C3-OH: Phenolic, participates in resonance-assisted H-bonding (RAHB).C4-CHO: Electrophilic center for condensation reactions.[1][2][3] |
Tautomerism and Intramolecular Bonding
The proximity of the C3-hydroxyl group to both the C2-carboxyl and C4-formyl groups creates a "frustrated" hydrogen bonding landscape. While the C3-OH can donate a proton to the C2-carbonyl oxygen, the introduction of the C4-formyl group provides a competing acceptor.
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Primary Interaction: Strong intramolecular H-bond between C3-OH and C4-CHO (O-H···O=C), locking the formyl group into a coplanar conformation with the naphthalene ring.
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Secondary Interaction: Weaker interaction between C3-OH and C2-COOH, often disrupted by solvent interactions or metal coordination.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Research |
| Appearance | Yellow to greenish-yellow powder | Typical of conjugated naphthoic acids. |
| Melting Point | 222–223 °C | High thermal stability; distinct from 1-formyl isomer (mp ~227 °C). |
| Solubility | DMSO, DMF, dilute alkali (NaOH, KOH) | Poor solubility in water/acid; requires deprotonation or polar organic solvents. |
| pKa Values | pKa₁ (COOH) ≈ 2.5–3.0pKa₂ (OH) ≈ 8.5–10.0 | Exists as a dianion in basic media; stepwise deprotonation allows tunable metal binding. |
| Fluorescence | Weak native fluorescence; enhanced upon chelation | "Turn-on" fluorescence sensor potential (ESIPT mechanism). |
| Stability | Air-stable solid; Aldehyde prone to oxidation | Store under inert atmosphere if high purity is required for long durations. |
Synthesis & Production Strategies
The synthesis of the 4-formyl isomer requires controlling the regioselectivity of electrophilic aromatic substitution on the 3-hydroxy-2-naphthoic acid (BON acid) precursor. The C1 position is electronically activated and sterically accessible, often leading to mixtures if not controlled.
Synthetic Pathways
Figure 1: Synthetic divergence in the formylation of 3-hydroxy-2-naphthoic acid. Note that direct formylation often yields the 1-formyl isomer or a mixture. Specific conditions (e.g., blocking C1 or specific catalysts) are required to optimize for the 4-formyl target.
Critical Purification Note
Commercial samples of "formyl-hydroxy-naphthoic acid" must be validated by 1H NMR .
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4-Formyl Isomer: The aldehyde proton typically appears as a singlet around 10.8–10.9 ppm . The aromatic region will show a specific splitting pattern distinct from the 1-substituted isomer.
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1-Formyl Isomer: Aldehyde proton often shifted; melting point is slightly higher (227 °C).
Reactivity & Functionalization: The "Chelating Claw"
The primary utility of 4-formyl-3-hydroxynaphthalene-2-carboxylic acid lies in its ability to condense with amines to form Schiff bases . These derivatives act as ONS or ONO tridentate ligands, forming stable complexes with transition metals (Cu²⁺, Ni²⁺, Zn²⁺).
Schiff Base Formation (Thiosemicarbazones)
Reaction with thiosemicarbazide yields a ligand capable of coordinating metals through:
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Phenolic Oxygen (O): Deprotonated (anionic).
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Azomethine Nitrogen (N): Neutral donor.[3]
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Thione/Thiol Sulfur (S): Often enolizes and deprotonates to form a thiolato donor.
Figure 2: Coordination mode of the thiosemicarbazone derivative. The ligand wraps around the metal center, stabilizing it in a square-planar or square-pyramidal geometry.
Applications in Drug Discovery & Material Science
Antibacterial Metallodrugs
Complexes derived from this scaffold (particularly Cu(II) complexes) exhibit potent antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
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Mechanism: The planar naphthalene core facilitates intercalation into bacterial DNA, while the metal center can generate Reactive Oxygen Species (ROS) or disrupt cell wall integrity.
Fluorescent Chemosensors
The rigid naphthalene backbone provides a platform for fluorescence.
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Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT).
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Application: Detection of Al³⁺ or Zn²⁺ ions. Binding of the metal disrupts the intramolecular H-bond, inhibiting ESIPT and causing a ratiometric shift or enhancement in fluorescence intensity ("Turn-on" response).
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand (Thiosemicarbazone Derivative)
Standard protocol for generating the bioactive ligand form.
Reagents:
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4-Formyl-3-hydroxynaphthalene-2-carboxylic acid (1.0 mmol)
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Thiosemicarbazide (1.0 mmol)
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Ethanol (absolute, 20 mL)
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Glacial Acetic Acid (catalytic, 2-3 drops)
Procedure:
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Dissolution: Dissolve the thiosemicarbazide in hot ethanol (50-60 °C) in a round-bottom flask.
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Addition: Add the 4-formyl-3-hydroxynaphthalene-2-carboxylic acid to the solution. The mixture may become a suspension.
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Catalysis: Add 2-3 drops of glacial acetic acid.
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Reflux: Reflux the mixture for 3–4 hours. Monitor reaction progress by TLC (mobile phase: CHCl₃/MeOH).
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Isolation: Cool the reaction mixture to room temperature. A precipitate (usually yellow/orange) will form.
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Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.
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Characterization: Confirm structure via IR (appearance of C=N stretch ~1600 cm⁻¹) and ¹H NMR.
Protocol 2: Solubility & Stability Testing
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Solvent Screen: The compound is insoluble in water. For biological assays, prepare a stock solution in DMSO (10 mM).
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Dilution: Dilute into aqueous buffer (PBS, pH 7.4) immediately prior to use. Ensure final DMSO concentration is <1% to avoid cytotoxicity in cell assays.
References
-
EvitaChem. (2025). 4-Formyl-3-hydroxynaphthalene-2-carboxylic acid (EVT-1219664) Technical Data. Retrieved from
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Terenti, N., et al. (2024).[1][3][4] Synthesis, X-ray and antibacterial activity of new copper(II) thiosemicarbazone complexes derived from 4-formyl-3-hydroxy-2-naphthoic acid. Inorganica Chimica Acta. Retrieved from
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PubChem. (2025). Compound Summary: 4-Formyl-3-hydroxy-2-naphthoic acid (CID 899909). National Library of Medicine. Retrieved from
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Sigma-Aldrich. (2025). Product Specification: 4-formyl-3-hydroxynaphthalene-2-carboxylic acid.[5][6][7][8] Retrieved from
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Desai, R.D., et al. (1946). The Action of Hexamethylene Tetramine on Phenols and the Methyl Esters of Phenol Carboxylic Acids. Proceedings of the Indian Academy of Sciences. Retrieved from
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